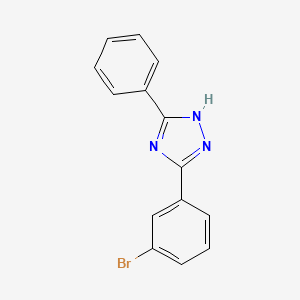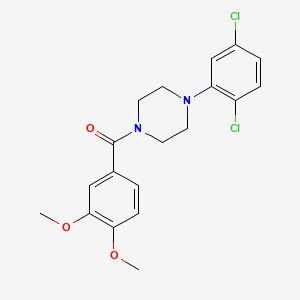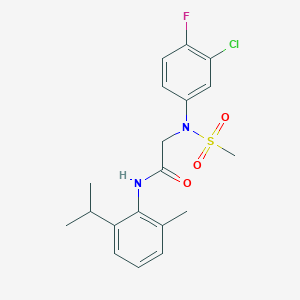
3-(3-bromophenyl)-5-phenyl-4H-1,2,4-triazole
Übersicht
Beschreibung
3-(3-bromophenyl)-5-phenyl-4H-1,2,4-triazole, also known as BPT, is a chemical compound that belongs to the class of 1,2,4-triazoles. BPT has gained significant attention in recent years due to its potential applications in various fields of scientific research.
Wirkmechanismus
The mechanism of action of 3-(3-bromophenyl)-5-phenyl-4H-1,2,4-triazole is not fully understood. However, it is believed that this compound can interact with metal ions, leading to the formation of metal complexes. These metal complexes can then interact with various biological molecules, leading to changes in their activity. This compound has also been shown to inhibit the activity of certain enzymes, which can have a significant impact on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which can lead to their death. This compound has also been shown to inhibit the growth of cancer cells, which can prevent the spread of cancer. Additionally, this compound has been shown to have neuroprotective effects, which can help prevent the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(3-bromophenyl)-5-phenyl-4H-1,2,4-triazole is its versatility. It can be used as a ligand for metal complexes, a fluorescent probe, and a drug candidate. This compound is also relatively easy to synthesize, which makes it an attractive compound for scientific research. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 3-(3-bromophenyl)-5-phenyl-4H-1,2,4-triazole. One direction is to investigate the potential use of this compound as a drug candidate for the treatment of various diseases. Another direction is to develop new methods for synthesizing this compound, which can improve its yield and purity. Additionally, further research can be conducted to better understand the mechanism of action of this compound, which can help identify new applications for this compound in scientific research.
Wissenschaftliche Forschungsanwendungen
3-(3-bromophenyl)-5-phenyl-4H-1,2,4-triazole has been extensively studied for its potential application in various fields of scientific research. It has been used as a ligand for metal complexes, which have shown promising results in catalysis and other chemical reactions. This compound has also been used as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-(3-bromophenyl)-5-phenyl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3/c15-12-8-4-7-11(9-12)14-16-13(17-18-14)10-5-2-1-3-6-10/h1-9H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYXFIVTOLEXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B3611261.png)

![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-naphthalenesulfonamide](/img/structure/B3611282.png)
![1-[(2,6-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B3611287.png)
![2-{[4-(4-methoxyphenyl)-6-methyl-2-pyrimidinyl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B3611300.png)
![N-ethyl-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3611310.png)

![N-ethyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B3611319.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B3611321.png)
![2-imino-5-(4-methoxybenzylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one](/img/structure/B3611332.png)
![1-(3,4-dimethylphenyl)-5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]thio}-1H-tetrazole](/img/structure/B3611333.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-benzylacetamide](/img/structure/B3611348.png)
![N-(2-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3611351.png)
![2-(4-methoxyphenoxy)-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B3611354.png)